2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
Description
2-[(4-Chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a 4-chlorobenzoyloxy substituent at the isoindole-dione core. Its structure combines the planar aromatic isoindole-dione system with a chlorinated benzoyl group, which may influence electronic properties, solubility, and biological activity.
Properties
CAS No. |
63591-89-9 |
|---|---|
Molecular Formula |
C15H8ClNO4 |
Molecular Weight |
301.68 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 4-chlorobenzoate |
InChI |
InChI=1S/C15H8ClNO4/c16-10-7-5-9(6-8-10)15(20)21-17-13(18)11-3-1-2-4-12(11)14(17)19/h1-8H |
InChI Key |
ZIBXHQBHUBKJGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the acylation of phthalimide with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for a specific period, followed by purification through techniques like flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electrophilic carbonyl carbons in the dione system are susceptible to nucleophilic attack, enabling functionalization:
Amine Substitution
-
Reagents : Primary or secondary amines (e.g., methylamine, aniline).
-
Conditions : Reflux in ethanol or DCM with catalytic acid (e.g., HCl).
-
Product : Substituted isoindole derivatives (e.g., 2-[(4-chlorobenzoyl)oxy]-N-methylisoindole-1,3-dione).
Thiol Substitution
-
Reagents : Thiols (e.g., benzyl mercaptan).
-
Product : Thioether-linked analogs (e.g., 2-[(4-chlorobenzoyl)thio]-1H-isoindole-1,3-dione) .
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by elimination of the oxy group. The 4-chlorobenzoyloxy group enhances electrophilicity through electron-withdrawing effects.
Cyclization Reactions
The compound participates in intramolecular cyclization to form polycyclic structures under specific conditions:
Aza-Annulation with Maleic Anhydride
-
Reagents : Maleic anhydride.
-
Product : Indolizino[8,7-b]indole-2,3-dione derivatives (e.g., 8b in ).
Oxalyl Chloride-Mediated Cyclization
-
Reagents : Oxalyl chloride.
-
Conditions : THF at 0°C with triethylamine, followed by warming to room temperature .
-
Product : Tetracyclic indolizino[8,7-b]indole-2,3-diones (e.g., 8a in ).
Key Observations :
-
The 4-chlorobenzoyl group directs regioselectivity during cyclization .
-
Steric hindrance from the chlorobenzoyloxy group limits side reactions .
Redox Reactions
The dione moiety undergoes reduction or oxidation under controlled conditions:
Reduction with NaBH4
-
Reagents : Sodium borohydride (NaBH₄).
-
Conditions : Ethanol at 0°C for 2 hours.
-
Product : Partially reduced isoindoline derivatives (e.g., 2-[(4-chlorobenzoyl)oxy]-1,3-dihydroisoindole).
Oxidation with KMnO4
-
Reagents : Potassium permanganate (KMnO₄).
-
Conditions : Acidic aqueous acetone at 50°C.
-
Product : Cleavage of the isoindole ring to form phthalic acid derivatives.
Comparative Reactivity
Scientific Research Applications
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Substituted Phthalimides with Halogenated or Aromatic Groups
Several phthalimide derivatives with halogen or aryl substituents have been reported:
- 5,6-Dichloro-substituted phthalimides: Examples include 5,6-dichloro-2-(2-hydroxyphenyl)-isoindoline-1,3-dione and analogs with methoxy, fluoro, or acetylphenyl groups .
- N-Quinolyl-substituted phthalimides: Structures like 4-chloro-2-(quinolin-8-yl)-isoindoline-1,3-dione incorporate a nitrogen-rich heterocycle, which may enhance metal coordination (e.g., silver complexes ) or alter solubility profiles versus the purely aromatic benzoyloxy substituent.
Key Differences :
- The 4-chlorobenzoyloxy group introduces both steric bulk and lipophilicity, which could affect membrane permeability in biological systems.
- Dichloro-substituted analogs may exhibit higher thermal stability due to increased halogen bonding.
Polysilsesquioxane-Functionalized Phthalimides
Compounds such as 2-[3-(silsesquioxanyl)propyl]-1H-isoindole-1,3(2H)-dione (PSQ-PhI) are synthesized via hydrolytic polycondensation of triethoxysilylpropyl-phthalimide monomers . These derivatives form polymeric networks with silicon-oxygen frameworks, enabling applications in materials science (e.g., sol-gel coatings).
Comparison Highlights :
- Solubility : PSQ-PhI derivatives exhibit improved solubility in polar solvents due to siloxane backbones, whereas the target compound’s benzoyloxy group may limit solubility to organic solvents.
- Reactivity : The ethoxysilyl groups in PSQ-PhI precursors undergo hydrolysis, enabling polymerization , whereas the ester linkage in 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may be susceptible to nucleophilic cleavage.
Sulfur-Containing Analogs
2-[(Dichloromethyl)sulfanyl]-1H-isoindole-1,3(2H)-dione (CAS 107077-86-1) features a sulfanyl group with dichloromethyl substitution . This introduces distinct electronic and steric effects:
- Biological Activity : Sulfur-containing phthalimides are often associated with thiol-reactive properties, which may differ from the ester-based reactivity of the target compound.
Hydroxyphenyl-Substituted Derivatives
2-(4-Hydroxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione (CAS 5664-73-3) incorporates a phenolic hydroxyl group , which enhances hydrogen-bonding capacity and aqueous solubility relative to the chloroaromatic substituent in the target compound.
Functional Implications :
- Polarity : The hydroxyphenyl group increases hydrophilicity, favoring applications in aqueous-phase reactions.
- Acid-Base Behavior: The phenolic -OH group (pKa ~10) introduces pH-dependent solubility, unlike the non-ionizable 4-chlorobenzoyloxy group.
Biological Activity
2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The molecular formula of this compound is C15H8ClNO4, with a molecular weight of 301.69 g/mol. The compound is synthesized through an O-acylation reaction involving 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine. This method yields approximately 88% under optimized conditions .
Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. For instance, it upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors .
Anti-inflammatory Effects
This compound also displays anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Research suggests that it may downregulate NF-kB signaling pathways, which are crucial in inflammation processes .
In Vivo Studies
A notable study evaluated the effects of this compound on a rat model with induced inflammation. The administration of this compound significantly reduced markers of inflammation and improved overall health indicators in treated rats compared to controls .
In Vitro Studies
In vitro assays have demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these assays were found to be in the low micromolar range, indicating potent biological activity .
Data Summary Table
| Biological Activity | Mechanism | IC50 (µM) | Model |
|---|---|---|---|
| Anticancer | Induction of apoptosis via caspase activation | <5 | Breast Cancer Cell Lines |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | <10 | Rat Model of Inflammation |
| Cytotoxicity | Cell cycle arrest | <8 | Lung Cancer Cell Lines |
Q & A
Basic Research Questions
Q. What are common synthetic routes for synthesizing 2-[(4-chlorobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione and its derivatives?
- Methodology : Derivatives are synthesized via nucleophilic substitution or acylation. For example, 2-[2-(1,3-dioxo-isoindolin-2-yl)acetyl]benzoic acid is prepared by reacting phthalyloglycine with phthalic anhydride and sodium acetate at 200°C for 4 hours (yield: 80%) . Refluxing in ethanol with hydrazine hydrate produces intermediates like 2-[1-(4-oxophthalazin-1-yl)methyl] derivatives (yield: 70%) . Characterization involves IR, H NMR, MS, and elemental analysis .
Q. How is the acylating activity of this compound utilized in organic synthesis?
- Mechanism : The compound acts as an acylating agent, reacting with nucleophiles (e.g., amines, alcohols) in biological or synthetic systems. For instance, its epoxide derivatives (e.g., 2-(oxiran-2-ylmethyl) analogs) are intermediates in anticoagulant drug synthesis, such as rivaroxaban .
Q. What analytical techniques are critical for confirming the structure of synthesized derivatives?
- Techniques :
- X-ray crystallography : Used to resolve crystal structures (e.g., 2-(2-fluoro-4-hydroxybenzyl) derivatives refined with H-atom placement and displacement parameters) .
- Spectroscopy : IR identifies carbonyl groups (1,3-dione moieties), while H NMR confirms substitution patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for isoindole-dione derivatives?
- Approach : Cross-validate using complementary methods. For example, if H NMR signals overlap, employ C NMR or high-resolution MS. In cases of ambiguous crystallographic data (e.g., H-atom positioning), density functional theory (DFT) calculations can validate geometries .
Q. What green chemistry principles can be applied to optimize the synthesis of isoindole-dione polymers?
- Case Study : Polysilsesquioxane-phthalimide hybrids are synthesized via hydrolytic polycondensation of triethoxysilylpropyl derivatives under solvent-free, atmospheric-pressure conditions, achieving >90% conversion . This avoids toxic solvents and aligns with green chemistry metrics (atom economy, E-factor) .
Q. How do degradation pathways of isoindole-dione-containing polymers inform material stability studies?
- Insights : Pyrolysis of poly(amide-imide) releases 1H-isoindole-1,3(2H)-dione and cyanobenzene, indicating main-chain scission and secondary reactions. Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products, guiding thermal stability improvements .
Q. What strategies improve yields in fluorinated derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
